Cas no 89979-06-6 (1-chloro-4-ethoxy-2-nitrobenzene)

1-chloro-4-ethoxy-2-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-4-ethoxy-2-nitrobenzene
- NSC47362
- 4-chloro-3-nitro-phenetole
- SureCN4949648
- AG-K-88296
- 4-Chlor-3-nitro-1-aethoxy-benzol
- CTK5G7206
- 4-Chlor-3-nitro-phenetol
- Aethyl-(4-chlor-3-nitro-phenyl)-aether
- AC1L65UD
- Loratadine Impurity 28
- 4-ethoxy-1-chloro-2-nitrobenzene
- AKOS027439818
- DTXSID10286757
- EN300-233374
- SCHEMBL4949648
- Benzene, 1-chloro-4-ethoxy-2-nitro-
- ALQWAAXJNRIGGE-UHFFFAOYSA-N
- 89979-06-6
- CS-0241492
- NSC-47362
-
- MDL: MFCD18914569
- インチ: InChI=1S/C8H8ClNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
- InChIKey: ALQWAAXJNRIGGE-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 201.0192708Da
- どういたいしつりょう: 201.0192708Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55.1Ų
1-chloro-4-ethoxy-2-nitrobenzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-chloro-4-ethoxy-2-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-233374-2.5g |
1-chloro-4-ethoxy-2-nitrobenzene |
89979-06-6 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
TRC | C376945-10mg |
1-chloro-4-ethoxy-2-nitrobenzene |
89979-06-6 | 10mg |
$ 50.00 | 2022-04-01 | ||
Enamine | EN300-233374-0.05g |
1-chloro-4-ethoxy-2-nitrobenzene |
89979-06-6 | 95% | 0.05g |
$76.0 | 2024-06-19 | |
Enamine | EN300-233374-1.0g |
1-chloro-4-ethoxy-2-nitrobenzene |
89979-06-6 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
A2B Chem LLC | AI60235-500mg |
1-Chloro-4-ethoxy-2-nitrobenzene |
89979-06-6 | 95% | 500mg |
$362.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312162-5g |
1-Chloro-4-ethoxy-2-nitrobenzene |
89979-06-6 | 97% | 5g |
¥12950.00 | 2024-04-26 | |
TRC | C376945-100mg |
1-chloro-4-ethoxy-2-nitrobenzene |
89979-06-6 | 100mg |
$ 230.00 | 2022-04-01 | ||
Enamine | EN300-233374-0.5g |
1-chloro-4-ethoxy-2-nitrobenzene |
89979-06-6 | 95% | 0.5g |
$310.0 | 2024-06-19 | |
Enamine | EN300-233374-5g |
1-chloro-4-ethoxy-2-nitrobenzene |
89979-06-6 | 95% | 5g |
$1199.0 | 2023-09-15 | |
1PlusChem | 1P00IGDN-5g |
Benzene, 1-chloro-4-ethoxy-2-nitro- |
89979-06-6 | 95% | 5g |
$1544.00 | 2024-04-20 |
1-chloro-4-ethoxy-2-nitrobenzene 関連文献
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
5. Back matter
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
7. Back matter
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
1-chloro-4-ethoxy-2-nitrobenzeneに関する追加情報
Professional Introduction to 1-chloro-4-ethoxy-2-nitrobenzene (CAS No. 89979-06-6)
1-chloro-4-ethoxy-2-nitrobenzene, chemically designated as a derivative of nitrobenzene, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 89979-06-6, has garnered attention due to its versatile applications in the development of various chemical intermediates. The structural configuration of this molecule, featuring a chloro substituent at the first position and an ethoxy group at the fourth position, along with a nitro group at the second position, makes it a valuable precursor in synthetic chemistry.
The utility of 1-chloro-4-ethoxy-2-nitrobenzene extends across multiple domains, particularly in the pharmaceutical industry where it serves as a building block for more complex molecules. Its reactivity allows for further functionalization, enabling chemists to design novel compounds with specific biological activities. Recent advancements in medicinal chemistry have highlighted its role in the synthesis of potential therapeutic agents targeting various diseases.
In the context of modern research, 1-chloro-4-ethoxy-2-nitrobenzene has been explored for its potential in developing new antibiotics and anti-inflammatory drugs. The nitro group, a well-known pharmacophore, contributes to the electron-deficient nature of the molecule, which is crucial for interactions with biological targets. Studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties, making them attractive candidates for further investigation.
The ethoxy group at the fourth position introduces another layer of functionality, allowing for further modifications such as etherification or oxidation. These modifications can lead to compounds with enhanced solubility and bioavailability, which are critical factors in drug development. Researchers have also investigated its use in the synthesis of agrochemicals, where its structural features contribute to the efficacy of pesticides and herbicides.
From a synthetic chemistry perspective, 1-chloro-4-ethoxy-2-nitrobenzene is notable for its role in cross-coupling reactions. These reactions are fundamental in constructing complex molecular frameworks and have been widely employed in both academic and industrial settings. The presence of both chloro and nitro groups provides multiple pathways for such transformations, making it a versatile intermediate. For instance, palladium-catalyzed coupling reactions can be utilized to introduce additional functional groups at various positions on the benzene ring.
The environmental impact of using 1-chloro-4-ethoxy-2-nitrobenzene as an intermediate has also been a subject of interest. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and hazardous byproducts. Researchers are exploring catalytic processes that reduce the need for harsh reagents and improve atom economy. Such efforts align with global initiatives to promote sustainable chemical manufacturing practices.
In conclusion, 1-chloro-4-ethoxy-2-nitrobenzene (CAS No. 89979-06-6) represents a compound of considerable interest in synthetic and pharmaceutical chemistry. Its unique structural features enable diverse applications, from drug development to agrochemical synthesis. As research continues to evolve, this compound is likely to play an increasingly important role in the creation of novel chemical entities with significant societal benefits.
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